molecular formula C10H12N4 B2636796 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1340962-06-2

2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No.: B2636796
CAS No.: 1340962-06-2
M. Wt: 188.234
InChI Key: MGDWOEJECQTOTN-UHFFFAOYSA-N
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Description

2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a cyclobutyl group attached. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, mechanochemical methods involving the reaction between azinium-N-imines and nitriles in the presence of copper acetate have been developed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives of the compound can react with nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.

Scientific Research Applications

2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is unique due to the presence of the cyclobutyl group, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-5-2-6-14-10(8)12-9(13-14)7-3-1-4-7/h2,5-7H,1,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDWOEJECQTOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CC=C(C3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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